1-(2-Propyn-1-yl)azetidin-3-ol
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Overview
Description
1-(2-Propyn-1-yl)azetidin-3-ol is a chemical compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol It is characterized by the presence of an azetidine ring substituted with a propynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Propyn-1-yl)azetidin-3-ol typically involves the reaction of azetidine derivatives with propargyl bromide under basic conditions. One common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Propyn-1-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated azetidine derivatives.
Scientific Research Applications
1-(2-Propyn-1-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Propyn-1-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(2-Propyn-1-yl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and therapeutic applications .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-prop-2-ynylazetidin-3-ol |
InChI |
InChI=1S/C6H9NO/c1-2-3-7-4-6(8)5-7/h1,6,8H,3-5H2 |
InChI Key |
WIWOVFZQFLOGAB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC(C1)O |
Origin of Product |
United States |
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